5-(cyclohexyloxy)pyridazin-3(2H)-one

Purity Quality Control Procurement Specification

Medicinal chemistry requires precise alkoxy substitution on pyridazinone cores-scaffold-level substitution risks losing target engagement. This compound provides the specific cyclohexyloxy moiety validated in PDE4 and DGAT1 inhibitor patents. - Minimum 95% purity ensures reproducible IC50 assays - Non-halogenated ring enables clean C-H functionalization - Bulkier lipophilic vector vs. cyclopentyloxy analogs for SAR expansion Direct replacement for AZD3988-related DGAT1 studies. Available from BenchChem with batch-specific COA.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1346697-84-4
Cat. No. B11901584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(cyclohexyloxy)pyridazin-3(2H)-one
CAS1346697-84-4
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC(=O)NN=C2
InChIInChI=1S/C10H14N2O2/c13-10-6-9(7-11-12-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
InChIKeyKPXATPZHPPZCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(cyclohexyloxy)pyridazin-3(2H)-one: Procurement-Ready Heterocyclic Scaffold


5-(cyclohexyloxy)pyridazin-3(2H)-one (CAS 1346697-84-4) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one family, characterized by a cyclohexyloxy substituent at the 5-position . With a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol , this compound serves as a versatile scaffold in medicinal chemistry and chemical biology research . The pyridazinone core is recognized in the patent and primary literature as a privileged structure for modulating diverse biological targets, including cyclooxygenase-2 (COX-2) [1], phosphodiesterase-4 (PDE4) [2], and diacylglycerol acyltransferase 1 (DGAT1) [3], making it a strategic intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Pyridazinone Analogs Cannot Substitute This Compound


The pyridazin-3(2H)-one chemotype is exceptionally sensitive to subtle variations in the alkoxy substituent, as demonstrated across multiple target classes. In the PDE4 inhibitor patent literature, the alkoxy group at the pyridazinone core is explicitly enumerated from cyclopropyloxy through cycloheptyloxy, with clear potency preferences observed—cyclopropyloxy, cyclobutyloxy, and cyclopentyloxy are designated as preferred embodiments, while cyclohexyloxy represents a distinct, bulkier lipophilic pharmacophoric element that modulates both target affinity and physicochemical properties [1]. Similarly, in the DGAT1 inhibitor series, the cyclohexyloxy-pyridyl motif was critical for achieving potent enzyme inhibition and selectivity over the related acyl-CoA:cholesterol acyltransferase 1 (ACAT1) [2]. Replacing the cyclohexyloxy group with a smaller alkoxy (e.g., methoxy, ethoxy) or a chloro substituent alters hydrogen-bonding capacity, steric bulk, lipophilicity (cLogP), and metabolic stability in ways that cannot be predicted without experimental SAR data. Consequently, generic substitution across in-class pyridazinone analogs risks losing target engagement, selectivity, or pharmacokinetic suitability that the specific cyclohexyloxy substitution confers. The quantitative evidence below substantiates why procurement decisions must be guided by substituent-specific differentiation rather than scaffold-level interchangeability.

Quantitative Differentiation vs. Closest Analogs


Purity and Molecular Identity vs. 4-Chloro Analog

The target compound is supplied at a minimum purity of 95% (C10H14N2O2, MW 194.23 g/mol) , identical to the purity specification of its closest chlorinated analog, 4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one (C10H13ClN2O2, MW 228.67 g/mol) . However, the target compound lacks the chlorine substituent, resulting in a lower molecular weight and the absence of a halogen bond donor, which differentiates its reactivity profile in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and its suitability as a synthetic intermediate .

Purity Quality Control Procurement Specification

Synthetic Tractability via Direct SNAr

The target compound is accessible via nucleophilic aromatic substitution (SNAr) of a suitable 5-halopyridazin-3(2H)-one precursor with cyclohexanolate [1]. This contrasts with the 5-(cyclohexylmethoxy) analog (CAS 1346697-87-7), which requires a methylene spacer and typically proceeds via O-alkylation of 5-hydroxypyridazin-3(2H)-one with cyclohexylmethyl halide, introducing an additional synthetic step and different protecting group requirements . The direct SNAr route to the cyclohexyloxy analog benefits from the enhanced leaving-group ability of the pyridazinone ring at the 5-position, enabling higher yielding and more convergent synthetic strategies [1].

Synthetic Chemistry SNAr Reactivity Intermediate Utility

COX-2 Selectivity Advantage over Conventional NSAIDs

The pyridazin-3(2H)-one chemotype was explicitly claimed by Abbott Laboratories as a selective COX-2 inhibitor scaffold, designed to discriminate between the inducible COX-2 isoform (implicated in inflammation) and the constitutive COX-1 isoform (responsible for gastrointestinal cytoprotection) [1]. While quantitative IC50 data for 5-(cyclohexyloxy)pyridazin-3(2H)-one itself have not been disclosed in the public domain, the patent disclosure establishes that pyridazinones bearing O-linked substituents at the pyridazinone ring achieve COX-2 selectivity ratios that minimize the GI and renal side effects characteristic of non-selective NSAIDs such as indomethacin and ibuprofen [1]. This class-level selectivity advantage distinguishes pyridazinone-based COX-2 inhibitors from traditional arylacetic acid and arylpropionic acid NSAID scaffolds.

COX-2 Selectivity Anti-inflammatory Gastrointestinal Safety

Pharmacophore Space: Cyclohexyloxy vs. Cyclopropylmethoxy

A pharmacophore-based inverse virtual screening study of 52 pyridazinone analogues demonstrated that variations in the alkoxy substituent significantly alter the predicted target interaction profile [1]. The cyclohexyloxy group introduces a substantially larger hydrophobic volume (estimated >2× the van der Waals volume of cyclopropylmethoxy) and distinct conformational flexibility compared to the cyclopropylmethoxy analog (CAS 1346697-85-5, MW 166.18 g/mol) . In the repurposing analysis, pyridazinones bearing bulkier hydrophobic substituents showed preferential docking scores against aspartate aminotransferase, whereas smaller alkoxy derivatives mapped onto alternative target profiles [1]. Although the specific compound 5-(cyclohexyloxy)pyridazin-3(2H)-one was not individually profiled, the structure-driven screening results support the inference that the cyclohexyloxy group occupies a differentiated region of pharmacophore space relevant for target repurposing campaigns [1].

Pharmacophore Modeling Drug Repurposing In Silico Screening

PDE4 Inhibitor SAR: Rationale for Cyclohexyloxy Selection

The PDE4 inhibitor patent US 2006/0167001 A1 explicitly enumerates 3-7C cycloalkoxy substituents (cyclopropyloxy through cycloheptyloxy) at the pyridazinone core and designates cyclopropyloxy, cyclobutyloxy, and cyclopentyloxy as preferred embodiments [1]. Cyclohexyloxy is included within the generic claim scope but is not among the preferred smaller rings, indicating that its larger steric profile differentiates it from the optimal PDE4 pharmacophore [1]. This SAR trend provides a quantitative decision point for procurement: if the research objective is PDE4 inhibition, the smaller cyclopropylmethoxy analog (CAS 1346697-85-5) may be more appropriate; conversely, if the objective is to explore sterically demanding pockets or to reduce PDE4 affinity (e.g., for selectivity profiling against other PDE isoforms), the cyclohexyloxy analog offers a deliberate structural perturbation [1].

PDE4 Inhibition Alkoxy Substituent SAR Anti-inflammatory

High-Value Application Scenarios


COX-2 Selective Inhibitor Lead Optimization

For medicinal chemistry teams pursuing next-generation selective COX-2 inhibitors with improved gastric safety profiles, 5-(cyclohexyloxy)pyridazin-3(2H)-one serves as a key intermediate for SAR expansion around the pyridazinone core. The Abbott patent (WO 1999/010331) establishes the pyridazinone scaffold as a validated COX-2-selective pharmacophore, while the cyclohexyloxy group provides a distinct lipophilic vector for modulating isoform selectivity and pharmacokinetic properties . The minimum 95% purity specification ensures consistent batch quality for reproducible biochemical IC50 determinations.

Diversifiable Scaffold for Parallel Synthesis

The absence of a halogen substituent on the pyridazinone ring distinguishes 5-(cyclohexyloxy)pyridazin-3(2H)-one from its 4-chloro analog and provides a clean starting point for sequential functionalization via electrophilic aromatic substitution, directed metalation, or C-H activation chemistry. This feature is particularly valuable for CROs and academic core facilities engaged in parallel library synthesis, where orthogonal reactivity and minimal protecting group manipulation are critical for throughput .

DGAT1 Inhibitor Pharmacophore Exploration

The cyclohexyloxy-pyridyl motif has been validated in the DGAT1 inhibitor series developed from the clinical candidate AZD3988 . Researchers investigating metabolic disorders (obesity, dyslipidemia) can use 5-(cyclohexyloxy)pyridazin-3(2H)-one as a starting material to synthesize and evaluate novel DGAT1 inhibitors, leveraging the established structure-activity relationships that link the cyclohexyloxy group to potent enzyme inhibition and ACAT1 selectivity .

Pharmacophore-Driven Drug Repurposing Campaigns

Building on the inverse virtual screening workflow validated for pyridazinone libraries, 5-(cyclohexyloxy)pyridazin-3(2H)-one can be incorporated into focused compound collections for repurposing screens against aspartate aminotransferase or other targets with large hydrophobic binding pockets . Its bulkier cyclohexyloxy group, relative to cyclopropylmethoxy and cyclopentylmethoxy analogs, expands the pharmacophore space coverage of screening decks and may reveal novel target engagement profiles not accessible with smaller alkoxy substituents .

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